5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a pyrimidine ring, and a pyrazine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-chloropyrimidine-4-amine with piperazine under controlled conditions to form 6-(piperazin-1-yl)pyrimidine-4-amine. This intermediate is then reacted with 2-chloropyrazine-5-carbonitrile to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrimidine rings can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .
Scientific Research Applications
5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their enzyme inhibitory properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Investigated for their anti-tubercular activity.
Uniqueness
5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile stands out due to its unique combination of piperazine, pyrimidine, and pyrazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N8 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
5-[(6-piperazin-1-ylpyrimidin-4-yl)amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H14N8/c14-6-10-7-17-12(8-16-10)20-11-5-13(19-9-18-11)21-3-1-15-2-4-21/h5,7-9,15H,1-4H2,(H,17,18,19,20) |
InChI Key |
VUIYZWJEDNHICB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
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